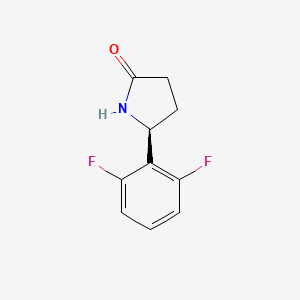

(S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9F2NO |

|---|---|

Molecular Weight |

197.18 g/mol |

IUPAC Name |

(5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9F2NO/c11-6-2-1-3-7(12)10(6)8-4-5-9(14)13-8/h1-3,8H,4-5H2,(H,13,14)/t8-/m0/s1 |

InChI Key |

UKASGFAXZYEVLR-QMMMGPOBSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C2=C(C=CC=C2F)F |

Canonical SMILES |

C1CC(=O)NC1C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Mechanistic Investigations of Biological Activity for Chiral Difluorophenyl Pyrrolidin 2 One Derivatives

Enzyme Target Identification and Inhibition Mechanisms

Research into derivatives containing the (difluorophenyl)pyrrolidine scaffold has identified key enzymatic targets, suggesting potential avenues for therapeutic intervention.

Exploration of Specificity and Potency Against Defined Biological Targets

A significant area of investigation for molecules incorporating a (difluorophenyl)pyrrolidinyl group is the inhibition of Tropomyosin receptor kinases (Trk) . google.comnih.gov Specifically, a complex derivative, (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, has been identified as a potent inhibitor of the Trk family of protein tyrosine kinases. google.com Trk inhibitors are being explored for their potential in personalized medicine, targeting specific genetic alterations like NTRK gene fusions in various cancers. nih.gov

Another prominent target for this class of compounds is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) . nih.govnih.gov The development of BACE1 inhibitors is a key strategy in the research for treatments for Alzheimer's disease. nih.gov Structure-activity relationship (SAR) studies have indicated that the incorporation of a difluorophenyl group can significantly enhance the inhibitory activity of compounds targeting BACE1. acs.org For instance, a potent BACE1 inhibitor with an IC50 value of 20 nM featured a 2,5-difluorophenyl group. acs.org

While direct potency data for (S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one is not available, the established activity of its derivatives suggests it could be a valuable scaffold for developing inhibitors of these enzymes.

Elucidation of Molecular Mechanisms of Action (e.g., mode of enzyme inhibition)

The mechanism of action for Trk inhibitors often involves binding to the ATP-binding site of the kinase domain, thereby preventing the transfer of phosphate (B84403) and subsequent activation of downstream signaling pathways. frontiersin.org These are typically classified as Type I inhibitors. frontiersin.org The inhibition of the Trk signaling pathway can modulate or inhibit intracellular signaling cascades that are crucial for cell growth and survival. google.com

For BACE1 inhibitors, the mechanism involves blocking the active site of this aspartyl protease, which is responsible for the initial cleavage of the amyloid precursor protein (APP), a key step in the generation of amyloid-β peptides. nih.gov The binding of inhibitors to BACE1 is often characterized by interactions within the enzyme's active site pockets.

The precise mode of inhibition for this compound against any specific enzyme target remains to be elucidated through dedicated kinetic studies.

Receptor Binding Profile Analysis and Modulatory Effects

Detailed receptor binding profiles for this compound are not currently available in the scientific literature. However, based on the known targets of its derivatives, it is plausible that this compound could exhibit affinity for the Trk and BACE1 enzyme active sites.

Further research, including comprehensive receptor screening, would be necessary to determine the broader receptor binding profile and any potential off-target effects.

Cellular Pathway Modulation Studies and Gene Expression Analysis

The inhibition of Trk kinases by derivatives containing the (difluorophenyl)pyrrolidinyl moiety has been shown to impact downstream cellular signaling pathways. google.com The Trk signaling pathway is known to regulate a number of intracellular cascades involving protein products of proto-oncogenes and tumor suppressor genes. google.com Inhibition of this pathway can therefore influence cell proliferation, differentiation, and survival.

Similarly, the inhibition of BACE1 directly modulates the amyloidogenic pathway, reducing the production of amyloid-β peptides. nih.gov This has significant implications for cellular processes affected by amyloid plaque formation in Alzheimer's disease.

Direct studies on how this compound modulates specific cellular pathways and alters gene expression are needed to fully understand its cellular effects.

Exploration of Potential Biological Interactions in Research Contexts

The biological activities of pyrrolidinone-containing compounds are diverse, and derivatives of (difluorophenyl)pyrrolidin-2-one have been investigated in several therapeutic areas.

Anticancer Properties: The role of Trk kinases in the growth and metastasis of various tumors has led to the investigation of Trk inhibitors as anticancer agents. google.comnih.govdrugbank.com The inhibition of Trk signaling can lead to the suppression of tumor growth. google.com In silico studies have also suggested the potential of 2-pyrrolidinones to target proteins associated with cancer, such as JAK2, JAK3, and EGFR. gsconlinepress.com

Neuroprotective Properties: The development of BACE1 inhibitors is a major focus of neuroprotective research, particularly for Alzheimer's disease. nih.govnih.gov By reducing the formation of amyloid-β plaques, these inhibitors aim to slow the progression of neurodegeneration. nih.gov The presence of a difluorophenyl group is considered a favorable feature in the design of BACE1 inhibitors. acs.org

Antimicrobial Properties: The pyrrolidinone scaffold is found in a number of compounds with demonstrated antimicrobial activity. The specific antimicrobial potential of this compound has not been reported.

Antidiabetic and Antiviral Properties: There is currently no available research to suggest that this compound or its close derivatives possess significant antidiabetic or antiviral properties.

Structure Activity Relationship Sar Studies and Structure Property Relationships for S 5 2,6 Difluorophenyl Pyrrolidin 2 One Analogues

Conformational Analysis and Stereochemical Impact on Biological Recognition

The three-dimensional arrangement of a molecule is paramount for its interaction with biological targets. For (S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one, the stereochemistry at the C5 position of the pyrrolidin-2-one ring is a crucial determinant of its biological activity. The (S)-configuration dictates a specific spatial orientation of the 2,6-difluorophenyl group relative to the lactam ring.

The pyrrolidine (B122466) ring itself is not planar and can adopt various envelope and twisted conformations. The presence of substituents influences the preferred conformation. Fluorine substitution, in particular, can have a significant impact on the conformational stability of the pyrrolidine ring due to stereoelectronic effects. beilstein-journals.org For instance, in related fluorinated prolines, the strategic placement of fluorine atoms can modulate the ring's pucker, thereby influencing the structure and biological roles of peptides containing these modified residues. beilstein-journals.org This conformational control is a key principle in the design of bioactive molecules.

Stereochemistry plays a fundamental role in pharmacology, with a significant percentage of stereoisomer pairs exhibiting distinct biological activities. nih.gov The specific (S)-enantiomer of a compound can have significantly different potency or efficacy compared to its (R)-counterpart. acs.org This highlights the importance of stereochemically pure compounds in drug discovery. For example, in certain BACE-1 inhibitors, the (R)-enantiomers consistently show greater activity than the (S)-enantiomers. acs.org

Influence of the 2,6-Difluorophenyl Substituent on Molecular Interactions

The 2,6-difluorophenyl group at the 5-position of the pyrrolidin-2-one ring plays a pivotal role in the molecule's interaction with its biological targets. The fluorine atoms, being highly electronegative, create a unique electronic environment on the phenyl ring. This can lead to specific interactions such as dipole-dipole, hydrogen bonding (with the fluorine acting as a weak hydrogen bond acceptor), and halogen bonding.

The substitution pattern on an aromatic ring is a well-established factor in determining the pharmacological activity of a compound. In the context of antihistamines, for example, the nature and position of substituents on the aryl groups are critical for affinity to the H1 receptor. imperfectpharmacy.in Similarly, for certain BACE-1 inhibitors, the incorporation of a difluorophenyl group at a specific position was found to greatly enhance the inhibitory activity. acs.org This enhancement is attributed to favorable interactions between the difluorophenyl moiety and the enzyme's binding pocket. acs.org

The presence of two fluorine atoms in the ortho positions of the phenyl ring also imposes steric constraints, forcing the phenyl ring to adopt a specific rotational angle relative to the pyrrolidin-2-one core. This restricted rotation can be beneficial for binding affinity by reducing the entropic penalty upon binding to a receptor.

Systematic Exploration of Substitutions on the Pyrrolidin-2-one Ring System and Nitrogen Atom

The pyrrolidin-2-one scaffold is a common motif in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. researchgate.netmdpi.comnih.gov Systematic modifications of this scaffold are a key strategy in optimizing lead compounds.

Substitutions on the pyrrolidin-2-one ring can influence the compound's properties in several ways. For instance, adding substituents can alter the molecule's lipophilicity, polarity, and ability to form hydrogen bonds, all of which can affect its pharmacokinetic and pharmacodynamic profile. researchgate.net In some cases, even minor changes, such as the introduction of a methyl group, can significantly impact biological activity.

The nitrogen atom of the pyrrolidin-2-one ring is another key position for modification. N-substitution can be used to introduce a variety of functional groups that can interact with the biological target or modulate the physicochemical properties of the compound. For example, in a series of antiarrhythmic agents based on a pyrrolidin-2-one core, the nitrogen was functionalized with a propyl-piperazine chain to interact with the target receptor. nih.gov The nature of the substituents on this chain was found to be critical for activity. nih.gov Furthermore, skeletal editing of pyrrolidine rings by inserting a nitrogen atom is an emerging strategy for creating novel scaffolds in drug discovery. nih.gov

The following table illustrates the impact of substitutions on the pyrrolidin-2-one scaffold from a study on modulators of diguanylate cyclase, demonstrating the sensitivity of biological activity to structural changes.

Table 1: Impact of Pyrrolidin-2-one Ring Substitutions on Diguanylate Cyclase Inhibition

| Compound | Substitution | IC50 (µM) |

|---|---|---|

| 1 | Unsubstituted | 4 |

| 2 | Amide substitution | 31.6 |

Data sourced from a study on small molecule modulators of diguanylate cyclase. The table shows how replacing a key interaction motif with an amide group significantly decreases the inhibitory potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For pyrrolidin-2-one derivatives, QSAR studies have been successfully applied to understand the key molecular descriptors that govern their activity. In a study on antiarrhythmic arylpiperazinyl pyrrolidin-2-ones, a QSAR model was developed that could explain up to 91% of the variance in the observed activity. nih.gov The model identified the PCR (Principal Component Regression) and JGI4 (a topological charge index) descriptors as the most important factors influencing the antiarrhythmic activity. nih.gov

Another QSAR study on pyrrolidine analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors found that the shape flexibility index, the E-state index of the ipso atom, and electrostatic parameters like the dipole moment were crucial for determining the inhibitory activity. nih.gov These models, once validated, can be powerful tools in the design of new, more potent analogues.

The general process for developing a QSAR model involves:

Data Set Selection: A set of compounds with known biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical tests, including leave-one-out (LOO) cross-validation and external test sets.

While a specific QSAR model for this compound is not publicly available, the principles derived from studies on related pyrrolidin-2-one series can guide the rational design of new analogues.

Computational Chemistry and Molecular Modeling Applied to S 5 2,6 Difluorophenyl Pyrrolidin 2 One Systems

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For a compound like (S)-5-(2,6-difluorophenyl)pyrrolidin-2-one, molecular docking could be employed to screen for potential biological targets and to understand the key interactions that would govern its binding.

Although specific docking studies on this compound are not readily found in the public literature, research on other pyrrolidin-2-one derivatives highlights the utility of this approach. For instance, a study on pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease utilized extra-precision docking to predict their binding affinity. nih.gov In that study, compounds were docked into the active site of AChE (PDB ID: 4EY7), and their docking scores were compared to the known inhibitor donepezil. nih.gov One of the synthesized compounds, 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one, exhibited a high docking score, suggesting strong binding affinity. nih.gov

Similarly, in a study of pyrrolidine (B122466) derivatives as dipeptidyl peptidase-IV (DPP-4) inhibitors, molecular docking was used to understand the structural requirements for inhibitory activity. nih.gov The docking results revealed key hydrogen bond interactions and hydrophobic contacts within the enzyme's active site. nih.gov For this compound, the 2,6-difluorophenyl group would be expected to participate in hydrophobic and potentially halogen-bonding interactions, while the lactam (pyrrolidin-2-one) moiety could form crucial hydrogen bonds with protein residues.

An illustrative molecular docking workflow for this compound against a hypothetical protein target would involve:

Preparation of the 3D structure of the compound and the target protein.

Definition of the binding site on the protein.

Execution of the docking algorithm to generate a series of possible binding poses.

Scoring and ranking of the poses based on predicted binding affinity.

Analysis of the top-ranked poses to identify key intermolecular interactions.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | AChE (PDB: 4EY7) | -18.59 | nih.gov |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | AChE (PDB: 4EY7) | -18.057 | nih.gov |

| Donepezil (reference) | AChE (PDB: 4EY7) | -17.257 | nih.gov |

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. For this compound, MD simulations could be used to study its conformational flexibility in different solvent environments and to analyze the stability of its complex with a protein target over time.

While specific MD simulation studies for this compound are not available, research on related systems demonstrates the power of this technique. For example, a 100 ns MD simulation was performed on pyrrolidin-2-one derivatives complexed with acetylcholinesterase to assess the stability of the ligand-protein complex. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms were monitored to ensure the system reached equilibrium and remained stable throughout the simulation. researchgate.net

In another study, MD simulations of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives bound to Deoxyribonuclease I (DNase I) were used to identify key interacting residues and to confirm the stability of the binding pose obtained from molecular docking. nih.gov Such simulations can reveal subtle changes in protein conformation upon ligand binding and provide insights into the dynamics of water molecules in the active site.

A typical MD simulation protocol for a this compound-protein complex would include:

Solvation of the complex in a water box with appropriate ions.

Energy minimization to remove steric clashes.

Gradual heating of the system to physiological temperature.

Equilibration of the system under constant pressure and temperature.

A production run for data collection, which can range from nanoseconds to microseconds.

| System | Simulation Length | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidin-2-one derivatives with AChE | 100 ns | Stable ligand-protein complex formation. | nih.gov |

| 1-(Pyrrolidin-2-yl)propan-2-one derivatives with DNase I | Not specified | Identification of key interacting residues (Glu 39, Glu 78, Arg 111). | nih.gov |

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum mechanical (QM) calculations are used to investigate the electronic properties of molecules, providing insights into their structure, stability, reactivity, and spectroscopic characteristics. For this compound, QM methods like Density Functional Theory (DFT) could be used to calculate a variety of properties.

Although specific QM calculations for this compound are not found in the reviewed literature, the application of these methods to similar molecules is well-documented. For instance, QM calculations are often used to determine optimized molecular geometries, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between HOMO and LUMO can indicate the chemical reactivity and kinetic stability of a molecule.

Furthermore, QM calculations can predict spectroscopic properties such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

A hypothetical QM study on this compound could involve:

Geometry Optimization: To find the most stable 3D conformation.

Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to predict IR spectra.

Frontier Molecular Orbital Analysis: To understand its electronic properties and reactivity.

NMR Chemical Shift Prediction: To aid in the analysis of experimental NMR data.

| Property | Computational Method | Significance |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Provides the most stable 3D structure. |

| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and stability. |

| 1H and 13C NMR Chemical Shifts | GIAO-DFT | Aids in the interpretation of experimental NMR spectra. |

| Vibrational Frequencies | DFT | Predicts the infrared spectrum. |

Virtual Screening and De Novo Design Methodologies for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For this compound, if it were identified as a hit compound, virtual screening could be used to find commercially available or synthetically accessible analogues with potentially improved properties.

There are two main types of virtual screening:

Ligand-based virtual screening: This method uses the structure of a known active ligand, like this compound, to find other molecules with similar properties (e.g., shape, pharmacophore).

Structure-based virtual screening: This approach uses the 3D structure of the target protein to dock a library of compounds and select those with the best predicted binding scores.

Studies on pyrrolidine derivatives have successfully employed virtual screening to identify novel inhibitors. nih.gov For example, a virtual screening campaign on pyrrolidine derivatives led to the identification of potent α-mannosidase inhibitors. nih.gov

De novo design , on the other hand, involves the computational generation of novel molecular structures with desired properties. Starting from a seed structure like this compound or an empty active site, algorithms can build new molecules by adding, removing, or modifying chemical fragments. This can lead to the discovery of entirely new chemical scaffolds.

While no specific de novo design studies based on this compound have been reported, the general workflow would be:

Define a set of desired properties (e.g., high binding affinity, good ADMET profile).

Use a de novo design program to generate a library of novel structures.

Filter and rank the generated molecules based on the desired properties.

Prioritize the most promising candidates for synthesis and experimental testing.

These computational methodologies are at the forefront of modern chemical research, enabling the rapid exploration of chemical space and the rational design of new molecules with tailored functions.

Advanced Analytical and Spectroscopic Characterization in the Context of Chiral Difluorophenyl Pyrrolidin 2 One Research

Determination of Absolute Configuration using Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is a powerful, non-destructive technique for determining absolute configuration in solution. nih.gov The two most common methods are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in a spectrum with positive or negative peaks (Cotton effects). The sign and intensity of these Cotton effects are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. thieme-connect.de For lactams like (S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one, the n→π* electronic transition of the amide chromophore, typically occurring around 220 nm, is often a key diagnostic band in the ECD spectrum. nih.gov The sign of this Cotton effect can be correlated to the stereochemistry at the chiral center adjacent to the chromophore.

While powerful, chiroptical methods for lactams and other carboxylic acid derivatives can be complex to interpret directly, as no single, universal rule exists for analyzing their Cotton effects. thieme-connect.de The final spectrum is a result of the interplay between the chromophore's nature, the ring's non-planarity, and substituent effects. thieme-connect.de Therefore, a holistic approach combining experimental data with theoretical calculations is often necessary for a reliable assignment. nih.gov

Quantum chemical calculations have become an indispensable tool for the reliable determination of absolute configuration from chiroptical data. mdpi.com The most common approach involves Time-Dependent Density Functional Theory (TDDFT) to predict the ECD spectrum of a molecule with a chosen absolute configuration. rsc.org

The process begins with a thorough conformational analysis to identify all low-energy conformers of the molecule on its potential energy surface. nih.gov This step is critical because the experimentally observed ECD spectrum is the Boltzmann-weighted average of the spectra of all significantly populated conformers in solution. mdpi.com Once the geometries of the stable conformers are optimized, their individual ECD spectra are calculated. These are then combined based on their calculated relative Gibbs free energies (or electronic energies) to generate a final, predicted spectrum. mdpi.com

This predicted spectrum is then compared with the experimentally measured one. A good match between the experimental spectrum and the calculated spectrum for a given enantiomer (e.g., the 'S' configuration) allows for the confident assignment of the absolute configuration of the synthesized or isolated compound. nih.gov This computational approach is particularly valuable when X-ray crystallography is not feasible or when empirical rules for interpreting spectra are ambiguous. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique in chemical analysis that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound, the expected molecular formula is C₁₀H₉F₂NO. HRMS can confirm this composition by measuring its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation patterns of the molecular ion. researchgate.net While specific fragmentation data for this compound is not available in the literature, a predictable pattern can be inferred from its structure. Upon ionization, the molecule would likely undergo characteristic cleavages. Key fragmentation pathways for related lactam and pyrrolidine (B122466) structures include:

Ring-opening of the lactam: Cleavage of the amide bond within the five-membered ring is a common fragmentation route for lactams. nih.gov

Loss of the phenyl group: Cleavage of the C-C bond between the pyrrolidinone ring and the difluorophenyl ring.

Cleavage of the pyrrolidine ring: Pyrrolidine derivatives can exhibit characteristic fragmentation that helps identify the substituent groups. nih.govojp.gov

Analyzing these fragmentation patterns provides a "fingerprint" that confirms the molecule's structure and connectivity, complementing the information derived from other spectroscopic methods. libretexts.orgslideshare.net

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₀F₂NO⁺ | 198.0728 |

| [M+Na]⁺ | C₁₀H₉F₂NNaO⁺ | 220.0547 |

| [M-H]⁻ | C₁₀H₈F₂NO⁻ | 196.0579 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the atoms within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidinone ring and the aromatic protons. The proton at C5, being a chiral center adjacent to the aromatic ring, would appear as a characteristic multiplet. The protons at C3 and C4 would form a complex multiplet system. The ¹³C NMR spectrum would show ten distinct carbon signals, including the carbonyl carbon (C2) at a downfield shift (approx. 175-180 ppm) and the aromatic carbons, with their chemical shifts influenced by the fluorine substituents.

Stereochemical assignment can be further refined using the Nuclear Overhauser Effect (NOE). A 2D NOESY experiment can reveal through-space correlations between protons. For instance, observing an NOE correlation between the proton at C5 and specific protons on the 2,6-difluorophenyl ring would provide evidence for the preferred conformation of the phenyl group relative to the pyrrolidinone ring. nih.gov In cases of diastereomers, NOESY can be used to determine the relative configuration by identifying protons that are spatially close in one isomer but distant in another. nih.gov To confirm the absolute configuration, NMR can be used with chiral solvating agents or by forming diastereomeric derivatives, which would exhibit distinct NMR spectra. purechemistry.org

X-ray Crystallography for Solid-State Structural Elucidation and Co-crystal Analysis

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. researchgate.netnih.gov By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom, as well as bond lengths and angles. For chiral molecules like this compound, successful crystallographic analysis allows for the direct determination of the 'S' configuration at the C5 center, often confirmed by calculating the Flack parameter, which should be close to zero for the correct enantiomer. aps.org

While a crystal structure for the title compound is not publicly available, analysis of related pyrrolidin-2-one structures reveals that the five-membered ring typically adopts a twisted or envelope conformation. researchgate.net X-ray analysis would definitively establish this conformation for this compound in the solid state.

Q & A

Q. What are the recommended synthetic pathways for (S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one, and how do reaction conditions influence stereoselectivity?

The synthesis of pyrrolidin-2-one derivatives typically involves multi-step reactions, including cyclization and enantioselective reduction. For example:

- Grignard reagent addition to a ketone intermediate, followed by acid-catalyzed cyclization, is a common approach for constructing the pyrrolidinone core .

- Stereoselective reduction of a ketone intermediate using chiral catalysts (e.g., Corey-Bakshi-Shibata) can yield the (S)-enantiomer with high enantiomeric excess (ee). Reaction temperature and solvent polarity are critical: lower temperatures improve stereocontrol by minimizing thermal racemization .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray crystallography is the gold standard for absolute configuration determination. Programs like SHELXL refine crystal structures with high precision, even for fluorine-substituted compounds .

- NMR spectroscopy (e.g., and ) identifies substituent positions. The 2,6-difluorophenyl group exhibits distinct coupling patterns in -NMR (e.g., coupling) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Enzyme inhibition assays (e.g., fluorogenic substrates for proteases or kinases) can screen for target engagement.

- Cellular viability assays (e.g., MTT or ATP-based) assess cytotoxicity. For fluorinated compounds, ensure solvents like DMSO do not interfere with fluorescence readouts .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its binding to biological targets?

- Enantiomer-specific activity is common in chiral molecules. For example, (R)-SDM-8, a related difluorophenyl-pyrrolidinone, showed 10-fold higher binding affinity to synaptic vesicle glycoprotein 2A (SV2A) than its (S)-counterpart in PET imaging studies .

- Molecular docking simulations using software like AutoDock Vina can model interactions between the (S)-enantiomer and target binding pockets. The 2,6-difluorophenyl group’s geometry may sterically hinder or promote hydrogen bonding depending on the target .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for fluorinated pyrrolidinones?

- Systematic SAR studies : Compare analogs with substituents at the 2,6- vs. 3,5-positions on the phenyl ring. For example, 3,5-difluorophenyl analogs showed reduced metabolic stability due to increased electron-withdrawing effects .

- Meta-analysis of bioassay data : Use statistical tools (e.g., ANOVA) to identify outliers caused by assay variability. For instance, discrepancies in IC values may arise from differences in cell lines or assay protocols .

Q. How can crystallographic data improve the design of this compound derivatives?

- High-resolution crystal structures reveal non-covalent interactions (e.g., C–F···H–N hydrogen bonds) critical for target binding.

- Twinned data refinement (using SHELXL) is essential for compounds forming multiple crystal phases. This method resolves ambiguities in electron density maps caused by fluorine’s high scattering factor .

Methodological Considerations Table

Key Data Contradictions and Resolutions

-

Contradiction : Some studies report 2,6-difluorophenyl analogs as potent enzyme inhibitors, while others find them inactive.

-

Contradiction : Conflicting metabolic stability data for fluorinated pyrrolidinones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.